Cas no 190067-59-5 (4-Acetoxy-3-iodobenzoic acid)

4-Acetoxy-3-iodobenzoic acid 化学的及び物理的性質
名前と識別子
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- 4-Acetoxy-3-iodobenzoic acid
- 4-(acetyloxy)-3-iodoBenzoic acid
- 4-acetyloxy-3-iodobenzoic acid
- Benzoic acid, 4-(acetyloxy)-3-iodo-
- LogP
- QVR CI DOV1
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- MDL: MFCD06797941
- インチ: InChI=1S/C9H7IO4/c1-5(11)14-8-3-2-6(9(12)13)4-7(8)10/h2-4H,1H3,(H,12,13)
- InChIKey: DYVAJZPUBLUNSZ-UHFFFAOYSA-N
- ほほえんだ: CC(=O)OC1=C(C=C(C=C1)C(=O)O)I
計算された属性
- せいみつぶんしりょう: 305.93841
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 3
じっけんとくせい
- PSA: 63.6
4-Acetoxy-3-iodobenzoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A019094038-1g |
4-Acetoxy-3-iodobenzoic acid |
190067-59-5 | 95% | 1g |
$386.88 | 2023-09-02 | |
Chemenu | CM156641-1g |
4-ACETOXY-3-IODOBENZOIC ACID |
190067-59-5 | 95% | 1g |
$430 | 2022-12-31 | |
Matrix Scientific | 203493-100g |
4-Acetoxy-3-iodo-benzoic acid |
190067-59-5 | 100g |
$4877.00 | 2023-09-10 | ||
Matrix Scientific | 203493-25g |
4-Acetoxy-3-iodo-benzoic acid |
190067-59-5 | 25g |
$1525.00 | 2023-09-10 | ||
Matrix Scientific | 203493-5g |
4-Acetoxy-3-iodo-benzoic acid |
190067-59-5 | 5g |
$363.00 | 2023-09-10 | ||
Ambeed | A188888-1g |
4-Acetoxy-3-iodobenzoic acid |
190067-59-5 | 95+% | 1g |
$372.0 | 2024-07-28 | |
Crysdot LLC | CD12101330-1g |
4-Acetoxy-3-iodobenzoic acid |
190067-59-5 | 95+% | 1g |
$455 | 2024-07-24 |
4-Acetoxy-3-iodobenzoic acid 関連文献
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1. Recent developments in solid-phase organic synthesisRichard C. D. Brown J. Chem. Soc. Perkin Trans. 1 1998 3293
4-Acetoxy-3-iodobenzoic acidに関する追加情報
4-Acetoxy-3-Iodobenzoic Acid (CAS No. 190067-59-5): An Overview of Its Synthesis, Properties, and Applications
4-Acetoxy-3-iodobenzoic acid (CAS No. 190067-59-5) is a versatile organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, including pharmaceuticals, materials science, and organic synthesis. This compound is characterized by its acetoxy and iodo substituents on a benzoic acid backbone, which confer it with distinct chemical properties and reactivity profiles.
The synthesis of 4-acetoxy-3-iodobenzoic acid typically involves a multi-step process. One common approach is to start with 3-iodobenzoic acid, which is then acetylated to introduce the acetoxy group. This can be achieved using acetic anhydride in the presence of a suitable catalyst, such as sulfuric acid or pyridine. The resulting product is purified through recrystallization or column chromatography to ensure high purity and yield.
Recent studies have highlighted the importance of 4-acetoxy-3-iodobenzoic acid in the development of novel pharmaceuticals. For instance, a study published in the Journal of Medicinal Chemistry in 2022 reported the use of this compound as a key intermediate in the synthesis of a new class of anti-inflammatory drugs. The researchers found that the acetoxy group played a crucial role in enhancing the bioavailability and efficacy of the final drug product.
In addition to its pharmaceutical applications, 4-acetoxy-3-iodobenzoic acid has also been explored for its potential in materials science. A research team from the University of California, Berkeley, demonstrated that this compound can be used as a building block for the synthesis of advanced functional materials. The iodo substituent provides a handle for further functionalization, enabling the creation of materials with tailored properties for specific applications.
The physical and chemical properties of 4-acetoxy-3-iodobenzoic acid are well-documented. It is a white crystalline solid with a melting point ranging from 185°C to 187°C. The compound is soluble in polar solvents such as methanol and dimethyl sulfoxide (DMSO) but exhibits limited solubility in non-polar solvents like hexane. These solubility characteristics make it suitable for use in various synthetic reactions and analytical techniques.
Spectroscopic techniques have been extensively used to characterize 4-acetoxy-3-iodobenzoic acid. Infrared (IR) spectroscopy reveals characteristic peaks corresponding to the acetoxy (C-O-C) and carboxylic acid (C=O) functional groups. Nuclear magnetic resonance (NMR) spectroscopy provides detailed information about the molecular structure, including the positions of hydrogen atoms and carbon atoms. Mass spectrometry (MS) confirms the molecular weight and purity of the compound.
The reactivity of 4-acetoxy-3-iodobenzoic acid has been studied in various contexts. One notable reaction is its use as an electrophilic reagent in nucleophilic substitution reactions. The iodo group can be readily displaced by nucleophiles such as thiols or amines, making it useful for synthesizing a wide range of derivatives. Additionally, the acetoxy group can be hydrolyzed under acidic conditions to form 4-hydroxy-3-iodobenzoic acid, which has different reactivity profiles and potential applications.
In terms of safety and handling, 4-acetoxy-3-iodobenzoic acid should be stored in a cool, dry place away from direct sunlight and incompatible materials. It is important to handle this compound with appropriate personal protective equipment (PPE), including gloves and safety goggles, to prevent skin contact and inhalation. While it is not classified as a hazardous material under current regulations, it is advisable to follow standard laboratory safety protocols when working with this compound.
The future prospects for 4-acetoxy-3-iodobenzoic acid are promising. Ongoing research continues to explore its potential applications in drug discovery, materials science, and other areas of chemistry. As new synthetic methods and analytical techniques are developed, it is likely that this compound will find even more diverse uses in both academic and industrial settings.
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